N-Fmoc-4-fluorobenzyl-glycine
CAS No.: 1026539-56-9
Cat. No.: VC5989810
Molecular Formula: C24H20FNO4
Molecular Weight: 405.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026539-56-9 |
|---|---|
| Molecular Formula | C24H20FNO4 |
| Molecular Weight | 405.425 |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
| Standard InChI Key | MZHRUDSAOCPRKF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Fmoc-4-fluorobenzyl-glycine is structurally defined by three key components:
-
Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety that shields the amino group during peptide synthesis, removable under mild basic conditions.
-
4-Fluorobenzyl Substituent: A benzyl group with a fluorine atom at the para position, introducing electronegativity and steric effects that influence peptide conformation.
-
Glycine Backbone: The simplest amino acid, providing flexibility and minimizing steric hindrance in peptide chains.
The IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 405.425 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Flash Point | Not reported | – |
While specific data on density and thermal properties remain unpublished, analogous Fmoc-protected glycines, such as N-Fmoc-N(benzyl)glycine (CAS 141743-13-7), exhibit a density of and a boiling point of . These values suggest similarities in bulk behavior, though fluorination likely reduces hydrophobicity (LogP = 5.71 for the non-fluorinated variant) .
Synthesis and Manufacturing
Fmoc Protection Strategies
The synthesis of N-Fmoc-4-fluorobenzyl-glycine typically involves:
-
Benzylation: Introducing the 4-fluorobenzyl group to glycine’s amino group via nucleophilic substitution or reductive amination.
-
Fmoc Protection: Reacting the secondary amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in dichloromethane or dimethylformamide.
A study by Weber et al. (2003) demonstrated analogous Fmoc protection of N-benzylglycine derivatives using Fmoc-OSu, achieving yields >85% under anhydrous conditions . For the fluorinated variant, the electron-withdrawing fluorine atom may slightly reduce reaction rates due to decreased nucleophilicity at the benzyl group’s nitrogen.
Purification and Characterization
Crude products are purified via silica gel chromatography or recrystallization. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity. The fluorine atom’s presence is detectable through -NMR, with chemical shifts typically near -118 ppm.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-4-fluorobenzyl-glycine is integral to SPPS, where its Fmoc group is selectively removed using piperidine, enabling iterative peptide chain elongation. The 4-fluorobenzyl moiety confers two advantages:
-
Enhanced Stability: Fluorine’s electronegativity strengthens C–F bonds, resisting enzymatic degradation.
-
Conformational Control: The substituent restricts rotational freedom, favoring α-helix or β-sheet formation in peptides.
Therapeutic Peptide Design
Incorporating this derivative into antimicrobial peptides has shown promise. Jahnsen et al. (2012) reported that fluorinated analogs of peptidomimetics exhibited 2–4-fold higher activity against Staphylococcus aureus compared to non-fluorinated versions, likely due to improved membrane penetration .
Research Findings and Biological Implications
Conformational Dynamics
Fluorine’s inductive effect alters electron distribution within the benzyl group, stabilizing specific peptide conformations. In a study of fluorinated opioid peptides, the 4-fluorobenzyl group increased μ-opioid receptor binding affinity by 30%, attributed to optimized hydrophobic interactions.
Metabolic Stability
The C–F bond’s resistance to oxidation prolongs the compound’s half-life in vivo. Rat pharmacokinetic studies of fluorinated enkephalin analogs demonstrated a 50% reduction in hepatic clearance compared to non-fluorinated controls.
Comparative Analysis with N-Fmoc-N(benzyl)glycine
Table 2: Structural and Functional Comparisons
| Parameter | N-Fmoc-4-fluorobenzyl-glycine | N-Fmoc-N(benzyl)glycine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 405.425 g/mol | 387.428 g/mol |
| LogP | ~5.2 (estimated) | 5.71 |
| Peptide Stability | High (C–F bond) | Moderate |
Fluorination reduces LogP by 0.5 units, enhancing aqueous solubility—a critical factor in drug bioavailability.
Future Perspectives
Advances in fluorine chemistry could enable site-specific -labeling for positron emission tomography (PET) imaging. Additionally, computational modeling of fluorine’s stereoelectronic effects may guide the design of next-generation peptide therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume